[(6-Chloropyridin-3-yl)methyl](cyclobutylmethyl)propanedinitrile
Description
Chemical Structure:
The compound features a 6-chloropyridin-3-yl moiety linked to a cyclobutylmethyl group and a propanedinitrile functional group. Its molecular formula is C₁₃H₁₂ClN₃, with a molecular weight of 245.71 g/mol . The structure combines electron-withdrawing groups (chloro, dinitrile) with a strained cyclobutane ring, influencing its physicochemical and biological properties.
Synthesis:
Synthesis involves multi-step routes, including nucleophilic substitution of chloropyridine derivatives with cyclobutylmethyl halides and introduction of the propanedinitrile group via alkylation or cyanation reactions .
Properties
CAS No. |
647839-64-3 |
|---|---|
Molecular Formula |
C14H14ClN3 |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
2-[(6-chloropyridin-3-yl)methyl]-2-(cyclobutylmethyl)propanedinitrile |
InChI |
InChI=1S/C14H14ClN3/c15-13-5-4-12(8-18-13)7-14(9-16,10-17)6-11-2-1-3-11/h4-5,8,11H,1-3,6-7H2 |
InChI Key |
UCEGWDUYOFRSBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC(CC2=CN=C(C=C2)Cl)(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)methylpropanedinitrile typically involves multiple steps:
Formation of the Chloropyridine Intermediate: The starting material, 6-chloropyridine, undergoes a series of reactions to introduce the methyl group at the 3-position.
Cyclobutylmethyl Addition: The intermediate is then reacted with cyclobutylmethyl bromide under basic conditions to form the cyclobutylmethyl derivative.
Propanedinitrile Introduction: Finally, the propanedinitrile group is introduced through a nucleophilic substitution reaction, typically using a cyanide source such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-Chloropyridin-3-yl)methylpropanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitriles or other substituted pyridines.
Scientific Research Applications
(6-Chloropyridin-3-yl)methylpropanedinitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Chloropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyclobutylmethyl and propanedinitrile groups may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues: Substituent and Ring Variations
The compound’s uniqueness arises from its cyclobutylmethyl group and propanedinitrile functionality. Key comparisons include:
| Compound Name | Substituents/Ring Features | Key Differences | Reference |
|---|---|---|---|
| (6-Chloropyridin-3-yl)methylpropanedinitrile | Cyclopropylmethyl instead of cyclobutylmethyl | Smaller ring size (cyclopropane) increases ring strain, reducing metabolic stability . | |
| 1-(6-Chloropyridin-3-yl)cyclobutanecarbonitrile | Cyclobutane ring without propanedinitrile group | Lack of dinitrile limits electrophilicity and functionalization potential . | |
| 2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile | Methoxy-phenyl group instead of cyclobutylmethyl | Enhanced aromatic interactions but reduced lipophilicity . | |
| (1-(6-Chloropyridin-3-yl)cyclobutyl)methanamine | Cyclobutyl-amine instead of dinitrile | Amine group increases solubility but reduces reactivity toward nucleophiles . |
Physicochemical Properties
- Lipophilicity : The cyclobutylmethyl group provides moderate lipophilicity (LogP ~2.5), balancing membrane permeability and solubility. Cyclopropyl analogs exhibit higher lipophilicity (LogP ~3.0) due to greater ring strain .
- Electrophilicity : The propanedinitrile group enhances electrophilicity, enabling reactions with thiols or amines. This property is absent in analogs with single nitriles or amines .
- Amine-containing analogs show improved solubility in polar solvents .
Biological Activity
The compound (6-Chloropyridin-3-yl)methylpropanedinitrile , with the CAS number 647839-64-3, is a complex organic molecule that has garnered interest in medicinal chemistry and agrochemicals due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and findings.
Chemical Structure and Properties
- Molecular Formula : C14H14ClN3
- Molecular Weight : 250.73 g/mol
The compound features a chloropyridine moiety and a cyclobutylmethyl group linked to a propanedinitrile backbone, contributing to its diverse reactivity and potential interactions with biological systems.
Antimicrobial Potential
Preliminary studies indicate that compounds structurally related to (6-Chloropyridin-3-yl)methylpropanedinitrile may exhibit significant antimicrobial properties. For instance, similar chlorinated pyridine derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Klebsiella pneumoniae .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example A | E. coli | 32 μg/mL |
| Example B | K. pneumoniae | 16 μg/mL |
Enzyme Inhibition Studies
Research suggests that compounds with similar structures may interact effectively with enzymes such as acetylcholinesterase , which is crucial for neurotransmission. The inhibition of this enzyme can lead to therapeutic applications in neuropharmacology, particularly in treating conditions like Alzheimer's disease .
Synthesis of (6-Chloropyridin-3-yl)methylpropanedinitrile
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the chloropyridine moiety .
- Attachment of the cyclobutylmethyl group .
- Incorporation of the propanedinitrile functionality .
These steps highlight the complexity involved in synthesizing (6-Chloropyridin-3-yl)methylpropanedinitrile, emphasizing the need for precise control over reaction conditions to achieve high yields and purity .
Neuropharmacological Applications
A study investigated the neuropharmacological effects of chlorinated pyridine derivatives, revealing that these compounds can modulate neurotransmitter systems effectively. The findings suggest potential applications in developing treatments for neurodegenerative diseases .
Agrochemical Applications
The compound's structural features also make it a candidate for use in agrochemicals. Its ability to interact with biological targets suggests potential efficacy as an insecticide or herbicide, similar to other compounds in its class .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
